2-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid
Description
2-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety linked to a tert-butoxycarbonyl (Boc)-protected 1,2,3,6-tetrahydropyridine (THP) ring. The Boc group serves as a protective moiety for the amine in synthetic chemistry, while the partially saturated THP ring contributes to conformational flexibility. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of bioactive molecules such as kinase inhibitors and receptor modulators .
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-17(2,3)22-16(21)18-10-8-12(9-11-18)13-6-4-5-7-14(13)15(19)20/h4-8H,9-11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMQZLAMBHRRLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid typically involves multiple steps, starting with the preparation of the tetrahydropyridine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The tert-butoxycarbonyl group is then introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The tetrahydropyridine ring can be reduced to form piperidine derivatives.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.
Major Products Formed
Oxidation: Carboxylate derivatives.
Reduction: Piperidine derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
Drug Development
Intermediate in Pharmaceutical Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance the efficacy of drug candidates. Research indicates that derivatives of this compound can exhibit significant biological activities, including anti-inflammatory and anticancer properties. For instance, studies have shown that related compounds demonstrate promising anti-inflammatory effects comparable to standard drugs like indomethacin .
Case Study: Anti-Inflammatory Activity
A series of derivatives synthesized from similar structures were evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results indicated that several compounds exhibited inhibition percentages ranging from 39% to 54% compared to standard treatments . This suggests that the compound could be further explored for its therapeutic potential in inflammatory diseases.
Organic Synthesis
Versatile Building Block
The compound is utilized in organic synthesis as a versatile building block. Its ability to undergo various chemical reactions makes it a valuable asset for chemists aiming to develop complex molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective reactions, facilitating the synthesis of more intricate structures.
Applications in Reaction Mechanisms
In organic chemistry, this compound can participate in reactions such as nucleophilic substitutions and coupling reactions, which are essential for creating diverse chemical entities. This versatility is particularly beneficial in developing new materials and pharmaceuticals .
Material Science
Development of Advanced Materials
In material science, 2-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid can be employed in creating advanced materials such as polymers and coatings. The unique chemical properties imparted by the tetrahydropyridine moiety contribute to the performance characteristics required in high-performance materials.
Example: Polymer Applications
Research has indicated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. Such advancements are crucial for applications in electronics and protective coatings where material performance is paramount .
Bioconjugation
Role in Bioconjugation Techniques
The compound plays a significant role in bioconjugation techniques, which are essential for attaching biomolecules to surfaces or other molecules. This application is particularly relevant in diagnostics and therapeutic contexts where targeted delivery of drugs or imaging agents is required.
Case Study: Targeted Drug Delivery Systems
Recent studies have explored the use of this compound in developing targeted drug delivery systems. By conjugating therapeutic agents with this molecule, researchers aim to improve the specificity and efficacy of treatments while minimizing side effects .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the amine functionality, allowing for selective reactions at other sites of the molecule. Upon deprotection, the free amine can interact with various biological targets, potentially modulating enzymatic activity or receptor binding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)benzoic Acid
- Molecular Formula: C₁₆H₂₁NO₄
- Key Features : Replaces the THP ring with a pyrrolidine (5-membered saturated ring).
- Impact : The smaller pyrrolidine ring increases ring strain but enhances rigidity compared to THP. This structural difference may alter binding affinity in drug-target interactions .
4-{1-[(tert-Butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}oxane-4-carboxylic Acid
- Molecular Formula: C₁₆H₂₅NO₅
- Key Features : Substitutes the benzoic acid with an oxane (tetrahydropyran)-carboxylic acid.
- Impact : The oxane ring introduces additional oxygen atoms, enhancing polarity and hydrogen-bonding capacity. This may improve aqueous solubility compared to the aromatic benzoic acid derivative .
4-(2-Amino-5-(trifluoromethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylic Acid tert-Butyl
Physicochemical and Analytical Data Comparison
*Note: The molecular formula of the target compound is inferred based on structural similarity to analogues.
Biological Activity
The compound 2-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid (CAS No. 286961-14-6) is a derivative of tetrahydropyridine and benzoic acid, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 309.21 g/mol. Its structure includes a tert-butoxycarbonyl (Boc) group that enhances its stability and solubility in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 309.21 g/mol |
| CAS Number | 286961-14-6 |
| Purity | >98% |
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : Studies have shown that compounds similar to this structure can scavenge free radicals and reduce oxidative stress in cellular models .
- Anti-inflammatory Effects : The compound has been evaluated for its potential to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .
- Neuroprotective Properties : The tetrahydropyridine moiety is associated with neuroprotective effects, potentially benefiting conditions such as Parkinson's disease by modulating dopaminergic pathways .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzoic acid exhibit antimicrobial properties against various pathogens, indicating potential applications in treating infections .
The biological mechanisms underlying the activities of this compound are multifaceted:
- Interaction with Receptors : It is hypothesized that the compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain .
- Inhibition of Enzymatic Activity : The presence of the benzoic acid moiety suggests potential inhibition of enzymes involved in inflammatory processes, although specific targets remain to be fully elucidated .
Study 1: Neuroprotection
A study investigating the neuroprotective effects of similar tetrahydropyridine compounds found that they significantly reduced neuronal apoptosis in vitro under oxidative stress conditions. The protective effect was associated with increased levels of antioxidant enzymes and decreased levels of reactive oxygen species (ROS) .
Study 2: Anti-inflammatory Effects
In a model of acute inflammation, administration of related compounds led to a significant reduction in edema and inflammatory markers. This suggests that the compound may modulate the immune response effectively .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid, and what factors influence yield optimization?
- Methodological Answer : The synthesis typically involves coupling a tetrahydropyridine derivative with a benzoic acid scaffold. A key step is the introduction of the tert-butoxycarbonyl (Boc) protecting group to stabilize the amine functionality during reactions. Yield optimization depends on:
- Reaction Solvents : Polar aprotic solvents like DMF or DCM are preferred for Boc protection due to their compatibility with carbodiimide coupling agents .
- Catalyst Selection : Use of HOBt (hydroxybenzotriazole) or EDCI to minimize racemization during amide bond formation .
- Temperature Control : Maintaining temperatures below 25°C prevents premature deprotection of the Boc group .
Q. What purification techniques are recommended for isolating this compound, especially considering its acid-sensitive Boc group?
- Methodological Answer :
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20–50%) to separate impurities while avoiding acidic mobile phases that could cleave the Boc group .
- Recrystallization : Ethanol/water mixtures are effective for removing residual coupling agents, as the compound’s solubility decreases at lower temperatures .
- LC-MS Monitoring : Verify purity and detect deprotection byproducts early in the workflow .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR spectral data when characterizing the compound’s regiochemistry?
- Methodological Answer : Discrepancies in -NMR signals (e.g., unexpected splitting or integration ratios) may arise from conformational flexibility in the tetrahydropyridine ring. Strategies include:
- Variable Temperature (VT) NMR : Conduct experiments at 25°C and -40°C to identify dynamic effects and confirm ring puckering .
- 2D NMR (COSY, NOESY) : Map coupling between protons on the benzoic acid and tetrahydropyridine moieties to validate connectivity .
- Computational Modeling : Compare experimental -NMR shifts with DFT-calculated values for different conformers .
Q. What strategies are effective for evaluating the compound’s biological activity, such as enzyme inhibition or receptor binding?
- Methodological Answer :
- In Vitro Assays : Use fluorescence-based enzymatic assays (e.g., trypsin or kinase inhibition) with IC determination. Ensure the Boc group is retained during testing by verifying stability in assay buffers (pH 7.4) .
- Cell-Based Models : Assess membrane permeability via LC-MS quantification of intracellular concentrations after 24-hour exposure .
- Docking Studies : Perform molecular dynamics simulations to predict binding modes to target proteins (e.g., GPCRs), focusing on interactions between the benzoic acid moiety and catalytic residues .
Q. How should researchers address stability challenges during long-term storage of the compound?
- Methodological Answer :
- Storage Conditions : Store at -20°C under inert gas (argon) to prevent hydrolysis of the Boc group. Avoid exposure to moisture or acidic vapors .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect decomposition products like free tetrahydropyridine .
Experimental Design & Data Analysis
Q. How can researchers optimize reaction conditions for scaling up synthesis without compromising the Boc group’s integrity?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to test variables like solvent volume, catalyst loading, and stirring rate. Prioritize factors affecting Boc stability (e.g., pH) .
- In-Line FTIR : Monitor reaction progress in real time to minimize over-reaction or side-product formation .
- Kinetic Analysis : Plot yield vs. time to identify rate-limiting steps (e.g., slow coupling vs. fast deprotection) .
Q. What analytical methods are critical for confirming the compound’s stereochemical purity?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers, if present .
- Optical Rotation : Compare experimental [α] values with literature data for Boc-protected analogs .
- X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry in ambiguous cases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
